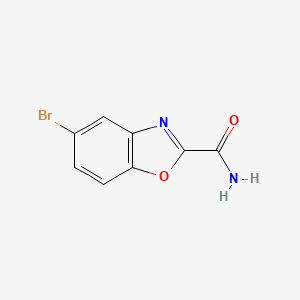5-Bromo-benzooxazole-2-carboxylic acid amide
CAS No.: 954239-64-6
Cat. No.: VC2582415
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954239-64-6 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 5-bromo-1,3-benzoxazole-2-carboxamide |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) |
| Standard InChI Key | GYCRGEYPEQMNHR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)N=C(O2)C(=O)N |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(O2)C(=O)N |
Introduction
Chemical Structure and Identification
5-Bromo-benzooxazole-2-carboxylic acid amide is a brominated derivative of benzoxazole featuring a carboxamide group at the 2-position. The compound possesses a heterocyclic structure with both oxygen and nitrogen atoms in the ring system, which confers unique chemical reactivity and potential for biological activity. The bromine substituent at the 5-position of the benzoxazole ring system significantly alters the electronic properties and reactivity profile compared to the non-brominated analog.
Chemical Identifiers and Properties
The compound can be identified through multiple standardized chemical identifiers. The systematic IUPAC name is 5-bromo-1,3-benzoxazole-2-carboxamide, which precisely describes its structural components according to international nomenclature guidelines. To facilitate unambiguous identification, several numerical identifiers have been assigned to this compound, as detailed in Table 1.
Table 1: Chemical Identifiers for 5-Bromo-benzooxazole-2-carboxylic acid amide
| Parameter | Value |
|---|---|
| CAS Registry Number | 954239-64-6 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| PubChem Compound ID | 74892057 |
| MDL Number | MFCD09832202 |
| InChI | InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) |
| SMILES | C1=CC2=C(C=C1Br)N=C(O2)C(=O)N |
| InChIKey | GYCRGEYPEQMNHR-UHFFFAOYSA-N |
The molecular structure features a benzoxazole core with a bromine atom at the 5-position and a carboxamide group at the 2-position. This arrangement creates a planar heterocyclic system with specific electronic distribution patterns that influence its chemical behavior and potential interactions with biological systems.
Physical Properties
5-Bromo-benzooxazole-2-carboxylic acid amide appears as a solid at room temperature with a clear coloration . The physical state and appearance provide important information for handling and potential applications in various chemical processes. The compound requires refrigeration for proper storage, suggesting potential sensitivity to elevated temperatures or humidity. Table 2 summarizes the known physical properties of this compound.
Table 2: Physical Properties of 5-Bromo-benzooxazole-2-carboxylic acid amide
| Property | Description |
|---|---|
| Physical State | Solid |
| Appearance | Clear |
| Storage Temperature | 2-7°C (Refrigerate) |
| Purity (Commercial) | Typically 96% or higher |
Structural Relationships and Related Compounds
5-Bromo-benzooxazole-2-carboxylic acid amide belongs to a family of substituted benzoxazole derivatives. Understanding its relationship to similar compounds provides valuable context for its chemical behavior and potential applications.
Parent and Related Structures
The parent compound, benzooxazole-2-carboxylic acid, serves as the foundational structure from which 5-Bromo-benzooxazole-2-carboxylic acid amide is derived . The parent compound has its own set of chemical identifiers and properties, as shown in Table 3.
Table 3: Comparison of Parent and Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Benzooxazole-2-carboxylic acid | C₈H₅NO₃ | 163.13 | 21598-08-3 |
| 5-Bromo-benzooxazole-2-carboxylic acid | C₈H₄BrNO₃ | 242.03 | 944898-52-6 |
| 5-Bromo-benzooxazole-2-carboxylic acid amide | C₈H₅BrN₂O₂ | 241.04 | 954239-64-6 |
| 5-Bromobenzo[d]oxazole-2-carbonitrile | C₈H₃BrN₂O | 223.03 | 1541948-94-0 |
The structural relationships between these compounds are significant because they demonstrate potential synthetic pathways and transformations. The carboxylic acid derivatives can be converted to corresponding amides through amidation reactions, while nitriles represent another functional group transformation that can lead to or derive from amides under specific conditions .
Functional Group Transformations
The carboxamide functional group in 5-Bromo-benzooxazole-2-carboxylic acid amide presents opportunities for various chemical transformations. This group can undergo hydrolysis to form the carboxylic acid, dehydration to form the nitrile, or reduction to form the corresponding amine. These potential transformations expand the chemical versatility of this compound in organic synthesis applications.
Chemical Reactivity and Stability
The chemical behavior of 5-Bromo-benzooxazole-2-carboxylic acid amide is influenced by both the heterocyclic benzoxazole core and the functional groups present in the molecule.
Reactivity Patterns
The reactivity of 5-Bromo-benzooxazole-2-carboxylic acid amide is characterized by several key features:
-
The bromine at the 5-position can participate in metal-catalyzed cross-coupling reactions.
-
The carboxamide group can undergo typical amide transformations, including hydrolysis, reduction, and dehydration.
-
The benzoxazole ring system may participate in electrophilic aromatic substitution reactions, although the presence of the bromine and carboxamide groups will influence the regioselectivity and reaction rates.
Stability Considerations
The recommendation for refrigerated storage (2-7°C) suggests potential sensitivity to elevated temperatures or environmental conditions . This storage requirement indicates that the compound may undergo degradation reactions under ambient conditions, possibly including hydrolysis of the carboxamide group or oxidation of the heterocyclic system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume